N-(2-cyanophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
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Description
N-(2-cyanophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.33. The purity is usually 95%.
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Scientific Research Applications
Thiophene Analogues and Carcinogenicity Studies
Thiophene analogues of certain carcinogens have been synthesized and evaluated for potential carcinogenicity. This research can provide insights into how structural modifications of aromatic compounds influence their biological activity and toxicity, including compounds like "N-(2-cyanophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide" (Ashby et al., 1978).
Paracetamol and Its Derivatives
The widespread use and pharmacological activities of paracetamol (acetaminophen) and its derivatives have been extensively studied, including their mechanisms of action, metabolism, and potential for toxicity. These studies are crucial for understanding the safety and efficacy of widely used analgesics and could be relevant for researching similar acetamide compounds (R. Tittarelli et al., 2017).
Advanced Oxidation Processes
Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) reveals the pathways and by-products of acetaminophen breakdown, which could inform environmental and pharmaceutical studies on similar compounds. Understanding the degradation pathways is crucial for assessing environmental impact and for developing more sustainable pharmaceuticals (Mohammad Qutob et al., 2022).
N-Ar Axis in Synthetic Organic Chemistry
Studies focusing on the N-Ar axis in synthetic organic chemistry explore the synthesis and reactivity of compounds with specific N-Ar configurations. This research is fundamental for developing new synthetic methodologies and could provide valuable insights for synthesizing and manipulating compounds like "this compound" (K. Kondo & Y. Murakami, 2001).
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-5-13-8-16(22)20(11-18-13)10-15(21)19-14-7-4-3-6-12(14)9-17/h3-4,6-8,11H,2,5,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXHQIAPAPDBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.